molecular formula C4H6F3NO3 B2815726 2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid CAS No. 434-38-8

2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid

Cat. No.: B2815726
CAS No.: 434-38-8
M. Wt: 173.091
InChI Key: ITYVCUQVLKIGEY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that enantiomerically pure derivatives of this compound are in high demand as a bioisostere of leucine moiety in drug design . This suggests that it may interact with biological targets in a similar manner to leucine, an essential amino acid involved in protein synthesis.

Preparation Methods

The synthesis of 2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid can be achieved through various synthetic routes. One common method involves the asymmetric synthesis of the compound using chiral catalysts to ensure the desired stereochemistry . The reaction conditions typically include the use of fluorinated precursors and specific reagents to introduce the trifluoromethyl group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid can be compared with other fluorinated amino acids, such as:

Properties

IUPAC Name

2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO3/c5-4(6,7)2(9)1(8)3(10)11/h1-2,9H,8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYVCUQVLKIGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

434-38-8
Record name 2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid
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